REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([NH:14]C(=O)OCC(C)C)[CH:5]=[CH:6][C:7]=1[CH:8]1[CH2:13][CH2:12][S:11][CH2:10][CH2:9]1.[OH-].[K+]>C(O)CO.O.C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([NH2:14])[CH:5]=[CH:6][C:7]=1[CH:8]1[CH2:9][CH2:10][S:11][CH2:12][CH2:13]1 |f:1.2|
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Name
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2-methylpropyl [3-fluoro-4-(tetrahydro-2H-thiopyran-4-yl)phenyl]carbamate
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Quantity
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2.12 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1C1CCSCC1)NC(OCC(C)C)=O
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
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C(CO)O
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
|
95 °C
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Type
|
CUSTOM
|
Details
|
stirred at this temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The reaction is then cooled to ambient temperature
|
Type
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CUSTOM
|
Details
|
the layers are separated
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Type
|
WASH
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Details
|
the organic phase is washed with water (50 mL) and saline (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product is chromatographed on a Flash 40M 90 g silica gel cartridge with a gradient of EtOAc/heptane (15/85-25/75)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |